N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide
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Overview
Description
This compound, with the molecular formula C17H14N4O5S and a molecular weight of 386.38, is known for its unique structure that combines a pyridazine ring with a nitrobenzene sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide typically involves the reaction of 3-amino-6-methoxypyridazine with 3-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide
- N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide
- N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide
Uniqueness
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide stands out due to its unique combination of a pyridazine ring and a nitrobenzene sulfonamide moiety. This structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S/c1-26-17-9-8-16(18-19-17)12-4-2-5-13(10-12)20-27(24,25)15-7-3-6-14(11-15)21(22)23/h2-11,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITBUGDKJQTQSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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